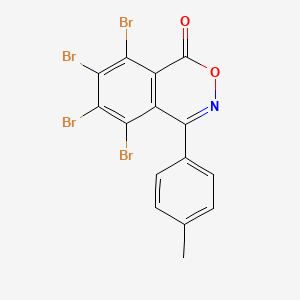
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: is a chemical compound known for its unique structure and properties It belongs to the class of benzoxazinones, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one typically involves the bromination of a precursor compound followed by cyclization. One common method includes the following steps:
Bromination: The precursor compound, such as 4-(4-methylphenyl)-2,3-dihydro-1H-2,3-benzoxazin-1-one, is subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is carried out at a controlled temperature to ensure selective bromination at the desired positions.
Cyclization: The brominated intermediate is then cyclized by heating it in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. This step leads to the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Reduction Reactions: The compound can be reduced to form derivatives with fewer bromine atoms. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidation of the compound can lead to the formation of new functional groups. Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in these reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), sodium borohydride in ethanol.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Reduction: Formation of partially or fully debrominated derivatives.
Oxidation: Formation of compounds with new functional groups such as hydroxyl or carbonyl groups.
Scientific Research Applications
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit promising activity against various pathogens and cancer cell lines.
Medicine: Explored for its potential therapeutic applications. Research is ongoing to develop derivatives with enhanced pharmacological properties for use in drug development.
Industry: Utilized in the development of specialty chemicals and materials. Its brominated structure makes it useful in flame retardants and other industrial applications.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazinone ring contribute to its reactivity and ability to form stable complexes with biological molecules. The compound may inhibit enzymes or disrupt cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-1H-2,3-benzoxazin-1-one: can be compared with other similar compounds, such as:
5,6,7,8-Tetrabromo-4-(4-methylphenyl)-2,3-benzoxazin-1-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
4-(4-Methylphenyl)-2,3-dihydro-1H-2,3-benzoxazin-1-one:
Benzoxazinones with different substituents: Variations in substituents can significantly impact the compound’s reactivity, biological activity, and industrial applications.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
143880-33-5 |
|---|---|
Molecular Formula |
C15H7Br4NO2 |
Molecular Weight |
552.8 g/mol |
IUPAC Name |
5,6,7,8-tetrabromo-4-(4-methylphenyl)-2,3-benzoxazin-1-one |
InChI |
InChI=1S/C15H7Br4NO2/c1-6-2-4-7(5-3-6)14-8-9(15(21)22-20-14)11(17)13(19)12(18)10(8)16/h2-5H,1H3 |
InChI Key |
YRURWPLQILUZEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=O)C3=C2C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


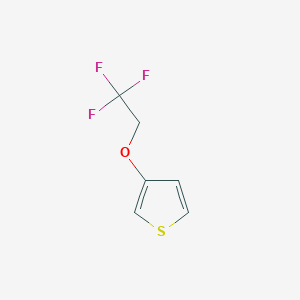
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
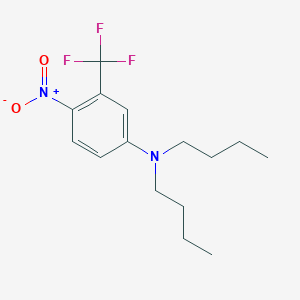
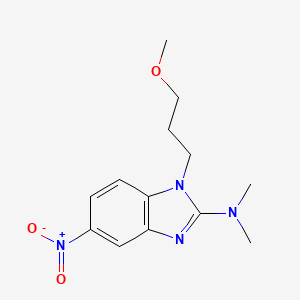
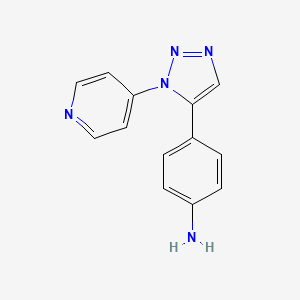
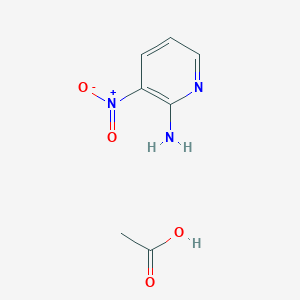
![[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl](trimethoxy)silane](/img/structure/B12551440.png)
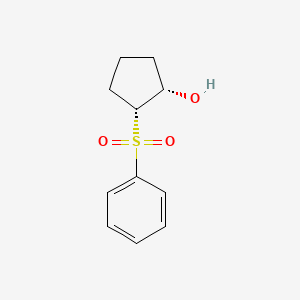
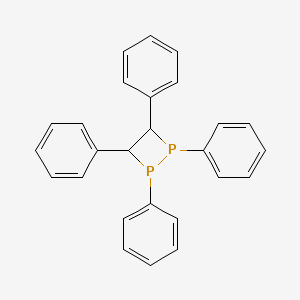
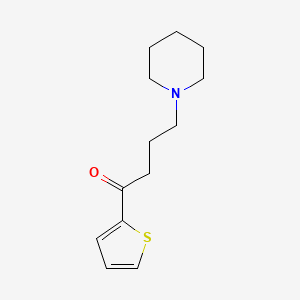
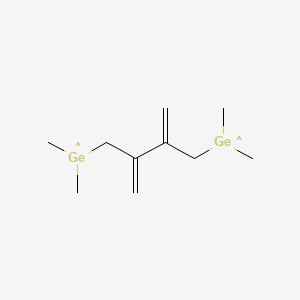
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
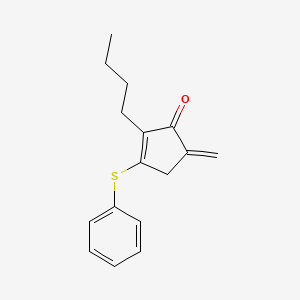
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
